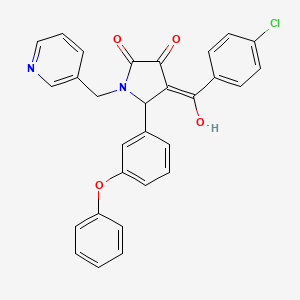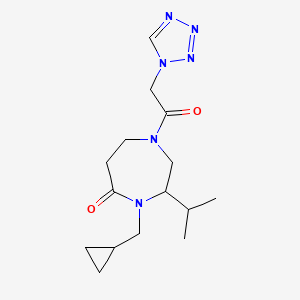
4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine, also known as MMNM, is a small molecule that has been widely used in scientific research. MMNM is a potent inhibitor of the protein-protein interaction between Bcl-xL and Bak, which is a key regulator of apoptosis.
作用機序
The mechanism of action of 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine involves the inhibition of the protein-protein interaction between Bcl-xL and Bak. Bcl-xL is an anti-apoptotic protein that inhibits Bak-mediated apoptosis. 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine binds to the hydrophobic groove of Bcl-xL and prevents its interaction with Bak, leading to the activation of Bak-mediated apoptosis.
Biochemical and Physiological Effects:
4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine has been shown to induce apoptosis in cancer cells in vitro and in vivo. In addition, 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine is its selectivity for cancer cells. 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine has been shown to induce apoptosis in cancer cells while sparing normal cells. This selectivity makes it a promising therapeutic agent for cancer treatment. However, one of the limitations of 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine is its low solubility in water, which can limit its use in some experimental settings.
将来の方向性
There are many future directions for the research on 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine. One direction is the development of more potent and selective inhibitors of the Bcl-xL/Bak interaction. Another direction is the investigation of the role of 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the development of new drug delivery systems for 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine could improve its efficacy and reduce its toxicity. Overall, 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine is a promising tool for the study of apoptosis and a potential therapeutic agent for cancer treatment.
合成法
The synthesis of 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine involves a series of chemical reactions. The first step is the synthesis of 2-(6-methoxy-2-naphthyl)morpholine, which is achieved by the reaction of 2-naphthol with morpholine in the presence of a catalyst. The second step is the synthesis of 2-(4-methylbenzoyl)morpholine, which is achieved by the reaction of 4-methylbenzoyl chloride with morpholine. The final step is the synthesis of 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine, which is achieved by the reaction of 2-(4-methylbenzoyl)morpholine with 2-(6-methoxy-2-naphthyl)morpholine in the presence of a catalyst.
科学的研究の応用
4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine has been widely used in scientific research as a tool to study the regulation of apoptosis. Apoptosis is a programmed cell death process that plays a critical role in development, tissue homeostasis, and disease. Dysregulation of apoptosis is associated with many diseases, including cancer, neurodegenerative diseases, and autoimmune diseases. 4-(2-methoxy-4-methylbenzoyl)-2-(6-methoxy-2-naphthyl)morpholine has been shown to selectively induce apoptosis in cancer cells, making it a promising therapeutic agent for cancer treatment.
特性
IUPAC Name |
(2-methoxy-4-methylphenyl)-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-16-4-9-21(22(12-16)28-3)24(26)25-10-11-29-23(15-25)19-6-5-18-14-20(27-2)8-7-17(18)13-19/h4-9,12-14,23H,10-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMBMUYVJRHVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(pyridin-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440869.png)
![N-cyclopentyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5440871.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5440885.png)
![6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone](/img/structure/B5440897.png)

![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5440906.png)
![3-ethyl-6-iodo-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5440914.png)
![N-[2-(1H-imidazol-1-yl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5440918.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B5440928.png)

![2-cyano-N-(2,5-dimethoxyphenyl)-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5440931.png)
![2-benzylidene-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5440948.png)
![1-[4-({4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5440951.png)
![methyl [4-(4-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5440960.png)